molecular formula C18H13FN4S B5591617 5-(4-fluorophenyl)-N-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4-amine

5-(4-fluorophenyl)-N-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B5591617
M. Wt: 336.4 g/mol
InChI Key: ZOZYMGVYOPMWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenyl)-N-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H13FN4S and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.08449577 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Fungicidal Activities

Research into thieno[2,3-d]pyrimidin-4-amine derivatives has shown their potential in developing fungicides. A study detailed the facile synthesis of novel fluorine-containing derivatives with inhibition activities against pathogens such as Rhizoctonia solani and Botrytis cinerea at specific dosages, highlighting their potential use in agriculture to protect crops from fungal diseases (Ren et al., 2007; Liu & He, 2012).

Antioxidant Activity

Another significant area of application for thieno[2,3-d]pyrimidin-4-amine derivatives is in the development of antioxidant agents. A study synthesizing a new series of N-substituted phenyl derivatives showed that certain compounds exhibit significant radical scavenging activities. This suggests their potential in developing therapeutic agents or supplements aimed at combating oxidative stress-related diseases (Kotaiah et al., 2012).

Photophysical Properties

The photophysical properties of thieno[2,3-d]pyrimidin-4-amine derivatives have also been explored, with research focusing on the synthesis of fluorescent derivatives for potential use in sensing and imaging applications. One study described the synthesis and molecular engineering of fluorescent thieno[3,2-b]pyridine-5(4H)-ones, demonstrating that the photophysical properties of these compounds can be tuned by modifying the functional groups on the scaffold. This opens up possibilities for their use in fluorescence-based sensors and imaging probes (Sung et al., 2018).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s not possible to predict the mechanism of action .

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promising activity in a particular area (such as medicinal chemistry), then future research could focus on optimizing its activity, reducing any side effects, and investigating its mechanism of action .

Properties

IUPAC Name

5-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4S/c19-14-5-3-13(4-6-14)15-10-24-18-16(15)17(22-11-23-18)21-9-12-2-1-7-20-8-12/h1-8,10-11H,9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZYMGVYOPMWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.